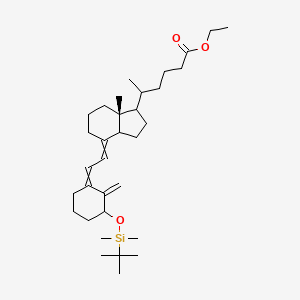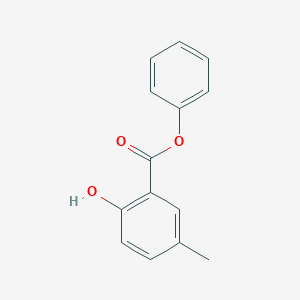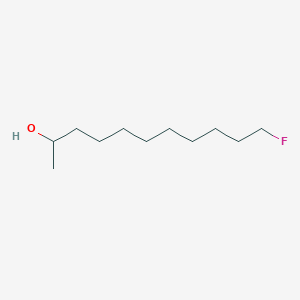
11-Fluoroundecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Fluoroundecan-2-OL is an organic compound with the molecular formula C11H23FO. It is a fluorinated alcohol, which means it contains a fluorine atom attached to a carbon chain that also includes a hydroxyl group (-OH). Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoroundecan-2-OL typically involves the introduction of a fluorine atom into an undecanol precursor. One common method is the nucleophilic substitution reaction, where a fluorine source such as hydrogen fluoride (HF) or a fluorinating agent like diethylaminosulfur trifluoride (DAST) is used. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
11-Fluoroundecan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-fluoroundecan-2-one or 11-fluoroundecanal.
Reduction: Formation of 11-undecan-2-OL or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-Fluoroundecan-2-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased resistance to degradation.
Wirkmechanismus
The mechanism of action of 11-Fluoroundecan-2-OL involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. For example, the fluorine atom can enhance the compound’s ability to form hydrogen bonds, increasing its interaction with enzymes and receptors. Additionally, the fluorinated alcohol can participate in metabolic pathways, leading to the formation of active metabolites that exert specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Fluoroundecan-2-OL
- 11-Chloroundecan-2-OL
- 11-Bromoundecan-2-OL
- 11-Iodoundecan-2-OL
Uniqueness
11-Fluoroundecan-2-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size contribute to increased stability and reactivity, making this compound a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
101803-63-8 |
|---|---|
Molekularformel |
C11H23FO |
Molekulargewicht |
190.30 g/mol |
IUPAC-Name |
11-fluoroundecan-2-ol |
InChI |
InChI=1S/C11H23FO/c1-11(13)9-7-5-3-2-4-6-8-10-12/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
NVMYVARFCPAXNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCCCCCF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


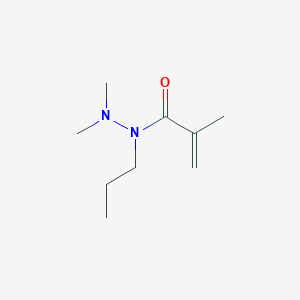
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
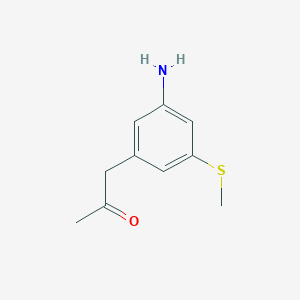
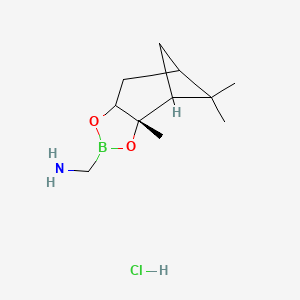
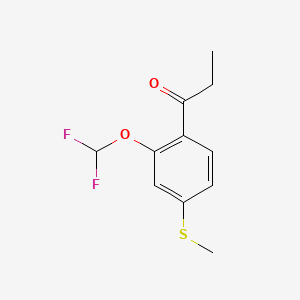
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
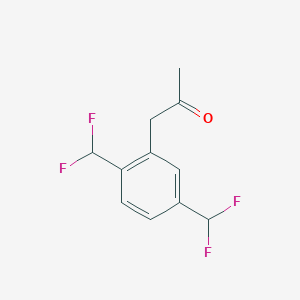
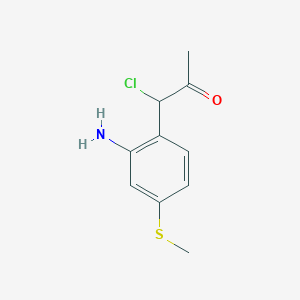
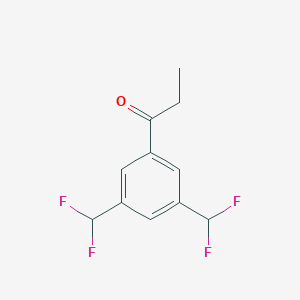

![2-Cyano-N-[3-(2-hydroxyethoxy)phenyl]acetamide](/img/structure/B14070453.png)
![Trans-2,3,4,4a,5,9b-hexahydro-2,5-dimethyl-1H-pyrido[4,3-b]indole](/img/structure/B14070456.png)
